molecular formula C19H18F3N3OS B2856204 N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 905786-89-2

N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2856204
CAS No.: 905786-89-2
M. Wt: 393.43
InChI Key: RPKAULWXDRUONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a small organic molecule characterized by a pyridine core substituted with cyano (CN), phenyl (C₆H₅), and trifluoromethyl (CF₃) groups at positions 3, 6, and 4, respectively. The sulfur atom at position 2 of the pyridine forms a thioether linkage to an acetamide moiety, which is further substituted with a tert-butyl group on the nitrogen. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-tert-butyl-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c1-18(2,3)25-16(26)11-27-17-13(10-23)14(19(20,21)22)9-15(24-17)12-7-5-4-6-8-12/h4-9H,11H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKAULWXDRUONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several derivatives, differing primarily in substituents on the pyridine ring and the acetamide nitrogen.

Key Structural Variations and Molecular Data

Compound Name (IUPAC) Pyridine Substituents (Position 6) Acetamide N-Substituent Molecular Formula Molecular Weight Reference
Target Compound Phenyl tert-butyl C₂₃H₂₁F₃N₃OS 452.50 g/mol
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Phenyl 2-chloro-5-(trifluoromethyl)phenyl C₂₄H₁₇ClF₃N₃OS 495.93 g/mol
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide Methyl 1-cyanocycloheptyl C₁₉H₂₀F₃N₃OS 396.44 g/mol
N-[1-(1-adamantyl)ethyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide Phenyl 1-(1-adamantyl)ethyl C₂₇H₂₈F₃N₃OS 499.59 g/mol
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide 2-Thienyl 2-cyanophenyl C₂₀H₁₁F₃N₄OS₂ 444.50 g/mol

Analysis of Structural Differences and Implications

Pyridine Substituents
  • Methyl () : Reduces steric bulk, increasing solubility but possibly decreasing target affinity.
  • 2-Thienyl () : Introduces a sulfur-containing heterocycle, which may alter electronic properties and redox stability.
Acetamide N-Substituents
  • 2-Chloro-5-(trifluoromethyl)phenyl () : Adds electron-withdrawing groups, increasing electrophilicity and reactivity in nucleophilic environments.
  • 1-Cyanocycloheptyl (): Combines a bulky cycloalkane with a polar cyano group, balancing solubility and steric effects.
  • 1-(1-Adamantyl)ethyl () : Adamantane’s rigid, lipophilic structure may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs.
Physicochemical Properties
  • Molecular Weight: Ranges from 396.44 g/mol () to 499.59 g/mol ().
  • Trifluoromethyl Group (All Compounds) : Improves metabolic stability and electronegativity, a common feature in agrochemicals and pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.